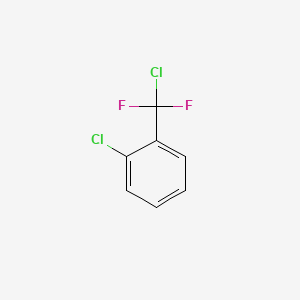

1-Chloro-2-(chlorodifluoromethyl)benzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGQDPUGIJTUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212132 | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62927-58-6 | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2 Chlorodifluoromethyl Benzene

Direct Halogenation Approaches

Direct halogenation focuses on the selective substitution of a hydrogen atom on the difluoromethyl group of 2-(difluoromethyl)chlorobenzene with a chlorine atom. This transformation is typically accomplished via free-radical pathways.

The conversion of the difluoromethyl (–CF₂H) group to a chlorodifluoromethyl (–CF₂Cl) group is effectively carried out through radical chlorination. This process involves the generation of highly reactive chlorine radicals that initiate a chain reaction.

A prominent method for the synthesis of the ortho-substituted derivative, 1-Chloro-2-(chlorodifluoromethyl)benzene (B43975), involves the direct chlorination of 2-(difluoromethyl)chlorobenzene under ultraviolet (UV) irradiation. In this protocol, chlorine gas (Cl₂) is introduced into the starting material, which also serves as the reaction medium, simplifying subsequent purification steps. The reaction is conducted at elevated temperatures, typically between 50–90°C, and under pressures greater than 1 atmosphere to enhance the solubility of the chlorine gas and accelerate reaction kinetics.

Table 1: Parameters for UV-Initiated Radical Chlorination

| Parameter | Condition | Purpose |

| Reactant | 2-(difluoromethyl)chlorobenzene | Precursor molecule |

| Reagent | Chlorine Gas (Cl₂) | Source of chlorine radicals |

| Initiator | UV Light | Initiates cleavage of Cl₂ |

| Temperature | 50–90°C | Optimizes reaction rate |

| Pressure | >1.5 atm | Increases Cl₂ solubility |

| Solvent | None (neat) | Simplifies purification |

While specific applications of titanium dioxide (TiO₂) nanoparticles for the synthesis of this compound are not detailed in the available research, the principles of TiO₂ photocatalysis suggest a potential pathway. TiO₂ is a well-known photocatalyst that, upon UV irradiation, generates electron-hole pairs. These charge carriers migrate to the catalyst surface where they can react to form reactive oxygen species (ROS), such as hydroxyl radicals. In the presence of chloride ions, photogenerated holes could potentially oxidize them to form chlorine radicals, which could then initiate a chlorination reaction similar to the UV-initiated protocols. However, much of the existing research focuses on the use of TiO₂ for the degradation of chlorinated organic compounds rather than their synthesis.

The radical chlorination of the –CF₂H group proceeds through a well-understood chain reaction mechanism. The process can be broken down into three primary stages:

Radical Initiation: UV light provides the energy to cleave the covalent bond of a chlorine molecule (Cl₂), generating two highly reactive chlorine radicals (Cl•).

Hydrogen Abstraction: A chlorine radical abstracts the hydrogen atom from the difluoromethyl group of 2-(difluoromethyl)chlorobenzene. This step is selective for the benzylic-type hydrogen, which is activated by the adjacent phenyl ring, and results in the formation of a stable difluoromethylphenyl radical (•CF₂-Ar).

Chlorine Addition (Propagation): The newly formed aryl radical reacts with a second chlorine molecule to yield the final product, this compound, and another chlorine radical, which continues the chain reaction.

Chlorination of 2-(difluoromethyl)chlorobenzene via Radical Mechanisms

Cross-Coupling and Coupling-Based Syntheses

An alternative to direct halogenation is the formation of the aryl-CF₂Cl bond through cross-coupling reactions. This approach involves coupling an aryl precursor with a precursor containing the chlorodifluoromethyl group.

This synthetic route involves the reductive coupling of chlorobenzene (B131634) with a chlorodifluorinated precursor like 1,2-dichloro-1,1,2,2-tetrafluoroethane (ClCF₂CF₂Cl). The reaction is typically mediated by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a reducing agent like zinc powder. The proposed mechanism for this transformation involves several key organometallic steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of the ClCF₂CF₂Cl precursor.

Transmetalation: This step involves the transfer of the aryl group from an organometallic species (formed in situ from chlorobenzene and the reducing agent) to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the coupled product, this compound, from the palladium complex, which also regenerates the active Pd(0) catalyst.

Table 2: Components for Reductive Coupling Synthesis

| Component | Role | Example |

| Aryl Precursor | Source of the chlorophenyl group | Chlorobenzene |

| CF₂Cl Precursor | Source of the chlorodifluoromethyl group | 1,2-dichloro-1,1,2,2-tetrafluoroethane |

| Catalyst | Facilitates the coupling reaction | Pd(PPh₃)₄ |

| Reducing Agent | Enables the reductive process | Zinc Powder |

Reductive Coupling of Chlorobenzene with Chlorodifluorinated Precursors (e.g., ClCF₂CF₂Cl)

Friedel-Crafts Based Methodologies

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. This approach can be adapted for the synthesis of this compound.

A direct and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene. This reaction utilizes a chlorodifluoromethylating agent, such as (chlorodifluoromethyl)trimethylsilane (B179667) (ClCF₂SiMe₃), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the chlorodifluoromethylating agent, generating a highly electrophilic species. This electrophile then attacks the chlorobenzene ring. The chlorine substituent on the benzene (B151609) ring is an ortho-, para- director. Due to steric hindrance, the incoming electrophile is directed primarily to the ortho position, leading to the formation of this compound.

A summary of the reactants and products in this Friedel-Crafts alkylation is presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Main Product |

| Chlorobenzene | (Chlorodifluoromethyl)trimethylsilane (ClCF₂SiMe₃) | Aluminum Chloride (AlCl₃) | This compound |

This method is advantageous due to its directness and the regioselectivity imparted by the chloro substituent on the starting material.

Influence of Lewis Acid Catalysis (e.g., AlCl₃)

One established method for introducing a chlorodifluoromethyl group onto a benzene ring involves Friedel-Crafts-type reactions, where a Lewis acid like aluminum chloride (AlCl₃) plays a pivotal role. In this approach, the Lewis acid acts as a catalyst to generate a potent electrophile that can attack the electron-rich aromatic ring.

A key strategy for the synthesis of this compound via this pathway involves the reaction of chlorobenzene with a chlorodifluoromethylating agent, such as trimethylsilyl (B98337) chlorodifluoromethane (B1668795) (ClCF₂SiMe₃), in the presence of AlCl₃. The catalyst activates the silyl (B83357) reagent, facilitating the generation of an electrophilic chlorodifluoromethyl species. This electrophile then undergoes aromatic substitution on the chlorobenzene ring. The chlorine substituent on the ring is an ortho-, para-director; the reaction conditions can be optimized to favor the formation of the ortho-isomer, this compound. The primary role of AlCl₃ is to polarize the C-Si bond of the reagent, enhancing the electrophilic character of the chlorodifluoromethyl group and enabling the subsequent substitution reaction.

Table 1: Friedel-Crafts Chlorodifluoromethylation of Chlorobenzene

| Starting Material | Reagent | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Chlorobenzene | ClCF₂SiMe₃ | AlCl₃ | 0°C | 60–70 | 85–90 |

Data sourced from a comparative analysis of synthetic methods.

Emerging Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the introduction of fluorinated groups into aromatic systems. These emerging strategies often rely on radical-based mechanisms, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. Photoredox catalysis and electrochemical approaches are at the forefront of these innovations for the synthesis of compounds like this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under exceptionally mild conditions. chemrxiv.orgresearchgate.net This methodology utilizes a photocatalyst, often a ruthenium or iridium complex, which absorbs visible light and initiates a single-electron transfer (SET) process. nih.gov This process can be harnessed to generate chlorodifluoromethyl radicals from stable precursors, which can then engage in C-H functionalization of arenes. nih.govnih.gov This approach is particularly valuable as it avoids the harsh conditions associated with many traditional methods. nih.gov

A prominent strategy within photoredox catalysis is decarboxylative functionalization. nih.govnih.gov This method involves the use of a carboxylic acid derivative as a radical precursor. For the synthesis of chlorodifluoromethylated arenes, chlorodifluoroacetic acid derivatives are employed. nih.gov The process is initiated by the photocatalyst, which, upon excitation by light, facilitates the decarboxylation of the precursor to generate the key chlorodifluoromethyl radical (•CF₂Cl). This radical can then add to an aromatic substrate like chlorobenzene. Subsequent oxidation and deprotonation yield the desired product. This approach is noted for its operational simplicity and high functional group compatibility. nih.govnih.gov

Chlorodifluoroacetic anhydride (B1165640) is a commercially available and effective precursor for generating the chlorodifluoromethyl radical (•CF₂Cl) under photoredox conditions. nih.govnih.gov In a typical reaction, the combination of chlorodifluoroacetic anhydride, a photocatalyst such as Ru(bpy)₃Cl₂, and a redox auxiliary (e.g., pyridine (B92270) N-oxide) under visible light irradiation leads to the efficient formation of the •CF₂Cl radical. nih.gov

The proposed mechanism involves the formation of an adduct between the anhydride and the pyridine N-oxide. This adduct is then reduced by the excited photocatalyst via single-electron transfer, triggering fragmentation and the release of CO₂, pyridine, and the desired electrophilic •CF₂Cl radical. nih.gov This radical is then intercepted by the arene substrate to afford the chlorodifluoromethylated product. nih.gov This method has proven to be robust for the chlorodifluoromethylation of a variety of (hetero)arenes. nih.gov

Table 2: Example of Photoredox Decarboxylative Chlorodifluoromethylation

| Substrate | Radical Precursor | Photocatalyst | Additive | Result | 19F NMR Yield |

|---|---|---|---|---|---|

| Benzene | Chlorodifluoroacetic anhydride | Ru(bpy)₃Cl₂ (1 mol %) | Pyridine N-oxide | Chlorodifluoromethylated benzene | 78% |

Data sourced from initial reaction exploration. nih.gov

Electrosynthesis is gaining significant attention as a sustainable and powerful tool in organic chemistry. chemrxiv.orgrsc.org By using electricity as a "reagent," electrochemical methods can drive redox reactions without the need for stoichiometric chemical oxidants or reductants. researchgate.net This approach offers precise control over reaction conditions by tuning the applied potential.

For fluoroalkylation, electrochemical methods can be used to generate radical species from readily available precursors. For instance, the oxidative decarboxylation of trifluoroacetic acid (TFA) to produce trifluoromethyl radicals (•CF₃) has been achieved through electrophotochemical approaches. nih.gov This strategy combines the benefits of both electrochemistry and photochemistry, enabling the selective oxidation of the acid precursor over the arene substrate. nih.gov

While direct electrochemical synthesis of this compound is a developing area, the principles demonstrated for trifluoromethylation are applicable. An electrochemical or electrophotochemical approach could potentially generate the •CF₂Cl radical from chlorodifluoroacetic acid or its salts. This method represents a promising green and catalyst-free strategy for the C-H functionalization of arenes, avoiding the use of external chemical oxidants and enabling a more sustainable synthesis of functionalized molecules. researchgate.netnih.gov

Reactivity and Reaction Mechanisms of 1 Chloro 2 Chlorodifluoromethyl Benzene

Substitution Reactions

Substitution reactions are a key feature of the chemistry of 1-Chloro-2-(chlorodifluoromethyl)benzene (B43975), involving both the aromatic ring and the side chain. The nature of these reactions is heavily influenced by the electronic properties of the substituents.

Nucleophilic Substitution Pathways

Aryl halides like this compound are generally resistant to nucleophilic substitution under standard laboratory conditions. chemguide.co.uk This low reactivity is attributed to the repulsion between the incoming nucleophile and the electron-rich benzene (B151609) ring, as well as the increased strength of the carbon-chlorine bond due to the sp² hybridization of the carbon atom. chemguide.co.uk However, substitution can be achieved under more forceful conditions or when the aromatic ring is activated by potent electron-withdrawing groups. libretexts.org

The chlorine atoms on both the aromatic ring and the chlorodifluoromethyl side chain can potentially be replaced by strong nucleophiles. Reactions with nucleophiles such as hydroxide (B78521) ions (OH⁻) or various amines can lead to the formation of new derivatives. For instance, the reaction of aryl halides with sodium hydroxide at very high temperatures (e.g., above 350 °C) can yield phenols, as seen in the Dow process for producing phenol (B47542) from chlorobenzene (B131634). libretexts.org Similarly, reactions with amines can produce aniline (B41778) derivatives. The substitution of the chlorine on the -CF₂Cl group would be a different pathway, more akin to substitution at a saturated carbon, but is also influenced by the adjacent aromatic system.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for benzene and its derivatives. masterorganicchemistry.com The general mechanism involves a two-step process. In the first, rate-determining step, an electrophile (E⁺) attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org In the second, fast step, a proton (H⁺) is removed from the carbon atom bearing the electrophile, which restores the aromaticity of the ring and yields the substituted product. libretexts.orgmasterorganicchemistry.com

For these reactions to occur, especially with deactivated rings, a catalyst is often necessary to generate a sufficiently powerful electrophile. masterorganicchemistry.com For example, in halogenation reactions, a Lewis acid like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is used to polarize the halogen molecule (e.g., Cl₂), making it more electrophilic. masterorganicchemistry.com

Influence of Electronic and Steric Properties on Reactivity

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are dictated by the electronic and steric effects of the existing substituents. francis-press.com

Electronic Effects : Both the chlorine atom and the chlorodifluoromethyl (-CF₂Cl) group are electron-withdrawing, primarily through the inductive effect due to the high electronegativity of the halogen atoms. This withdrawal of electron density deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. The chlorine atom, while inductively withdrawing, can also donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. The -CF₂Cl group is considered to have moderate electron-withdrawing properties.

Steric Effects : The placement of the chloro and chlorodifluoromethyl groups at adjacent positions (ortho-substitution) on the benzene ring creates significant steric hindrance. This crowding can impede the approach of an electrophile, particularly at the positions closest to these bulky groups. youtube.com Consequently, substitution is more likely to occur at the less hindered positions of the ring. The combination of electronic deactivation and steric hindrance makes electrophilic substitution on this molecule challenging. nih.gov

Table 1: Influence of Substituents on the Reactivity of the Aromatic Ring

| Substituent Group | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -Cl | 1 | Inductively withdrawing, resonance donating (Ortho, Para-directing) | Moderate | Deactivates the ring |

Redox Chemistry

The presence of the chlorodifluoromethyl group allows for redox reactions, particularly oxidation, which can modify the side chain.

Oxidation Reactions to Form Derived Products

This compound can undergo oxidation to yield different compounds, with the specific product depending on the strength of the oxidizing agent and the reaction conditions. For related compounds like 1-chloro-2-(dichloromethyl)benzene, oxidation can convert the side chain into a carboxylic acid group, forming 2-chlorobenzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are typically employed for such transformations. The oxidation of the -CF₂Cl group in this compound is expected to proceed similarly, potentially yielding 2-chlorobenzoic acid after hydrolysis of the intermediate acyl halides.

Table 2: Potential Oxidation Products

| Starting Material | Oxidizing Agent | Potential Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 2-Chlorobenzoic acid |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-chloro-2-(dichloromethyl)benzene |

| 2-chlorobenzoic acid |

| Aluminum chloride |

| Aniline |

| Benzene |

| Chlorobenzene |

| Chromium trioxide |

| Ferric chloride |

| Phenol |

| Potassium permanganate |

Reduction Reactions to Form Difluoromethylbenzene Derivatives

The reduction of this compound can lead to the formation of difluoromethylbenzene derivatives. This transformation involves the removal of one or both chlorine atoms. One common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst. Another method involves using reducing agents that can selectively cleave the carbon-chlorine bonds. The specific product obtained depends on the reaction conditions and the reducing agent employed. For instance, partial reduction might yield 1-chloro-2-(difluoromethyl)benzene, while more extensive reduction could lead to the formation of (difluoromethyl)benzene.

Elimination Reactions

Formation of Unsaturated Bonds under Basic Conditions

Under basic conditions, this compound can undergo elimination reactions to form unsaturated compounds. libretexts.org This type of reaction, often referred to as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, resulting in the formation of a double bond. quora.com The presence of a strong base facilitates the abstraction of a proton, while the chlorine atom on the benzene ring and the chlorodifluoromethyl group can act as leaving groups. The specific product formed will depend on the reaction conditions, including the strength of the base and the solvent used.

Radical Reactivity and Intermediates

The reactivity of this compound is also significantly influenced by radical intermediates.

Involvement of Difluorocarbene (:CF₂) in Reactions

Difluorocarbene (:CF₂), a highly reactive intermediate, can be generated from precursors like this compound under certain conditions. cas.cn This species is an electrophilic carbene that readily reacts with a variety of nucleophiles. cas.cn The generation of difluorocarbene often occurs in the presence of a base, which initiates the elimination of HCl from the chlorodifluoromethyl group. cas.cn Once formed, difluorocarbene can participate in various reactions, including insertions into C-H and O-H bonds, and cycloadditions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cntsukuba.ac.jp The versatility of difluorocarbene makes it a valuable tool for the synthesis of a wide range of fluorinated molecules. nih.govresearchgate.net

Chlorodifluoromethyl Radical Behavior

The chlorodifluoromethyl radical (•CF₂Cl) is another key reactive intermediate that can be derived from this compound. nih.gov This radical can be generated through processes such as homolytic cleavage of the C-Cl bond, often initiated by UV light or radical initiators. The behavior of the chlorodifluoromethyl radical is characteristic of other alkyl radicals, participating in reactions like hydrogen abstraction and addition to double bonds. uchicago.edu The presence of both chlorine and fluorine atoms influences its reactivity and stability.

Cross-Coupling Reactivity and Applications

This compound is a versatile substrate for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. scispace.com These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl chloride with boronic acids or their esters to form biaryl compounds. nsf.govrsc.orgnih.gov The efficiency of this reaction can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. scispace.comnsf.gov Similarly, the Heck reaction facilitates the coupling of this compound with alkenes to produce substituted alkenes. organic-chemistry.orgnih.govresearchgate.net The Sonogashira coupling enables the formation of aryl alkynes by reacting the aryl chloride with terminal alkynes, typically using a combination of palladium and copper catalysts. wikipedia.orgorganic-chemistry.orgrsc.org These cross-coupling reactions have broad applications in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govwikipedia.org

Interactive Data Table: Cross-Coupling Reactions of Aryl Halides

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki-Miyaura | Aryl Halide/Triflate | Boronic Acid/Ester | Palladium Complex | Biaryl |

| Heck | Aryl Halide/Triflate | Alkene | Palladium Complex | Substituted Alkene |

| Sonogashira | Aryl Halide/Triflate | Terminal Alkyne | Palladium/Copper Complex | Aryl Alkyne |

Derivatization and Analog Synthesis from 1 Chloro 2 Chlorodifluoromethyl Benzene

Formation of Complex Organic Molecules

The reactivity of the chlorodifluoromethyl group in 1-chloro-2-(chlorodifluoromethyl)benzene (B43975) allows for its participation in reactions that lead to the formation of larger, more complex organic structures. While direct, complex syntheses starting from the ortho-substituted isomer are not extensively documented, related chemistry of similar compounds provides insight into its potential applications.

One notable example of the reactivity of a chlorodifluoromethyl-substituted benzene (B151609) is the condensation polymerization of the isomeric p-bis-(chlorodifluoromethyl)benzene. researchgate.net This reaction with bis-phenol A proceeds via a proposed SRN1 (radical-nucleophilic substitution) mechanism to form a novel fluoropolymer with advantageous thermal and solubility properties. researchgate.net This suggests that this compound could potentially be employed in similar polymerization reactions or other radical-mediated coupling processes to generate complex macromolecular structures.

The chlorodifluoromethyl group can also be a precursor for other reactive intermediates. For instance, treatment of p-bis(chlorodifluoromethyl)benzene with zinc can generate the highly reactive monomeric species, α,α,α',α'-tetrafluoro-p-xylylene, which then dimerizes to form octafluoro[2.2]paracyclophane (AF4). researchgate.net This type of transformation highlights the potential of this compound to act as a precursor to reactive intermediates that can undergo dimerization or react with other trapping agents to form intricate molecular systems.

Synthesis of Fluorinated Analogs and Derivatives

The transformation of the chlorodifluoromethyl group into other valuable fluorinated functionalities, such as difluoromethyl (CF₂H), trifluoromethyl (CF₃), and gem-difluoroolefin groups, significantly expands the synthetic utility of this compound.

Difluoromethylation (CF₂H) Strategies

The conversion of the chlorodifluoromethyl (-CF₂Cl) group to a difluoromethyl (-CF₂H) group is a valuable transformation, as the CF₂H moiety is a recognized bioisostere for hydroxyl and thiol groups. This conversion can be achieved through catalytic hydrogenolysis. While not specifically documented for this compound, the general strategy of basic hydrogenolysis has been successfully applied to other chlorodifluoromethylated (hetero)arenes. nih.gov

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Electron-rich 4-tBu-anisole-CF₂Cl | H₂, Pd/C, NEt₃, MeOH | Electron-rich 4-tBu-anisole-CF₂H | Excellent | nih.gov |

| 5-Chloroquinolino-CF₂Cl | H₂, Pd/C, NEt₃, MeOH | 5-Difluoromethylquinoline | Good | nih.gov |

This method provides a direct route to difluoromethylated arenes from their chlorodifluoromethylated precursors, showcasing the potential of this compound as a synthon for introducing the CF₂H group.

Trifluoromethylation (CF₃) Strategies

The direct conversion of a chlorodifluoromethyl group to a trifluoromethyl group is a challenging transformation that typically involves harsh conditions. nih.gov There is limited specific literature on this conversion for this compound. A plausible, though not explicitly documented, approach would involve a two-step sequence:

Halogen Exchange (Halex) Reaction: The first step would be the substitution of the chlorine atom in the -CF₂Cl group with fluorine. This can be challenging due to the deactivating effect of the two adjacent fluorine atoms. However, reactions of this type are known to proceed under forcing conditions using fluoride (B91410) sources like antimony trifluoride with a catalyst. nist.gov

Fluorination: The resulting difluoromethyl group would then need to be converted to a trifluoromethyl group, which is also a non-trivial transformation.

Given the difficulties, a more practical approach to obtaining the corresponding trifluoromethyl derivative, 1-chloro-2-(trifluoromethyl)benzene, would be to synthesize it from alternative starting materials, such as the chlorination of 2-(trifluoromethyl)aniline (B126271) or the Sandmeyer reaction of 2-(trifluoromethyl)aniline. nist.govnih.gov

Synthesis of gem-Difluoroolefins

The synthesis of gem-difluoroolefins from this compound is not directly reported, but plausible synthetic routes can be proposed based on known transformations of related compounds.

One potential strategy involves the initial oxidation of this compound to the corresponding chlorodifluoromethyl ketone. This ketone could then undergo a reaction with diazomethane (B1218177) to form an epoxide, which upon treatment with butyllithium, would ring-open to afford a 3,3-difluoro-2-alkyl-alken-1-ol. rsc.org

A more versatile approach would be the Horner-Wadsworth-Emmons reaction. wikipedia.orgresearchgate.netorganic-chemistry.org This would require the synthesis of a phosphonate (B1237965) reagent from this compound, as outlined in the following proposed reaction scheme:

Arbuzov Reaction: this compound could be reacted with a trialkyl phosphite, such as triethyl phosphite, to form the corresponding diethyl (2-chlorophenyl)difluoromethylphosphonate.

Horner-Wadsworth-Emmons Olefination: The resulting phosphonate can then be deprotonated with a suitable base (e.g., NaH, BuLi) to generate a phosphonate carbanion. This carbanion would then react with an aldehyde or ketone to produce the desired gem-difluoroolefin with predominantly E-selectivity. wikipedia.orgorganic-chemistry.org

| Step | Reactants | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound, Triethyl phosphite | Heat (Arbuzov reaction conditions) | Diethyl (2-chlorophenyl)difluoromethylphosphonate | Generic Arbuzov Reaction |

| 2 | Diethyl (2-chlorophenyl)difluoromethylphosphonate, Aldehyde/Ketone | Base (e.g., NaH, BuLi) | (E)-1-(2-Chlorophenyl)-1,1-difluoroalkene | wikipedia.orgorganic-chemistry.org |

Incorporation into Bioactive Scaffolds

The unique electronic properties and metabolic stability conferred by fluorinated groups make them highly desirable in pharmacologically active molecules. This compound can serve as a precursor for the synthesis of various bioactive heterocyclic systems.

Preparation of Fluoroalkylated Ketones

The introduction of a ketone functional group onto an aromatic ring is a cornerstone of organic synthesis, frequently accomplished via the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring. youtube.com

For this compound, both the chloro and the chlorodifluoromethyl groups are deactivating toward electrophilic aromatic substitution due to their electron-withdrawing nature. This deactivation means that harsher reaction conditions may be required compared to benzene or activated derivatives. The substituents also direct incoming electrophiles. The chlorine atom is an ortho-, para-director, while the -CF₂Cl group is a meta-director. Given that the position ortho to the chlorine is already occupied, acylation would be sterically hindered at the other ortho position (C6). Therefore, the primary products expected from a Friedel-Crafts acylation would be substitution at the para-position relative to the chlorine atom or at the meta-position relative to the -CF₂Cl group. Research on the similar, though less deactivated, molecule chlorobenzene (B131634) shows that benzoylation yields predominantly the p-chlorobenzophenone isomer (84–97%), with small amounts of the ortho and meta isomers. rsc.org

A general, hypothetical reaction for the acylation of this compound is shown below, which would lead to the formation of a fluoroalkylated ketone.

Hypothetical Reaction Scheme: Friedel-Crafts Acylation

In this reaction, this compound reacts with an acyl chloride (RCOCl) in the presence of a Lewis acid catalyst like AlCl₃. The reaction is expected to yield a mixture of isomers, primarily the 1-chloro-4-acyl-2-(chlorodifluoromethyl)benzene.

The table below summarizes typical conditions for Friedel-Crafts acylation reactions.

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Aromatic Substrate | The aromatic compound to be acylated. | Benzene, Chlorobenzene, Toluene | wikipedia.orgrsc.org |

| Acylating Agent | Source of the acyl group. | Acyl chlorides (e.g., Acetyl chloride), Acid anhydrides (e.g., Acetic anhydride) | organic-chemistry.orglibretexts.org |

| Catalyst | Lewis acid to activate the acylating agent. A stoichiometric amount is often needed. | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), Zinc chloride (ZnCl₂) | wikipedia.orgorganic-chemistry.org |

| Solvent | Inert solvent for the reaction. | Carbon disulfide (CS₂), Nitrobenzene, Dichloromethane | rsc.org |

| Workup | Procedure to decompose the catalyst-ketone complex and isolate the product. | Addition of water and/or dilute acid (e.g., HCl). | youtube.com |

Synthesis of Radiopharmaceuticals (e.g., ¹⁸F-labeled compounds)

Radiolabeled molecules, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), are crucial for positron emission tomography (PET) imaging in medicine. isnct.net While no direct synthesis of an ¹⁸F-labeled radiopharmaceutical from this compound has been documented in the reviewed literature, its structure serves as a potential scaffold for such compounds. The synthesis of ¹⁸F-radiopharmaceuticals typically involves the late-stage introduction of the [¹⁸F]fluoride ion onto a precursor molecule. nih.gov

For aromatic systems, direct nucleophilic substitution of a leaving group (like chlorine) by [¹⁸F]fluoride is challenging on deactivated rings unless there are potent activating groups (e.g., nitro groups) present. nih.gov A more viable and widely used approach involves converting the aromatic starting material into a more reactive precursor, such as an organoboron compound (boronic acid or ester), a diaryliodonium salt, or a triarylsulfonium salt. researchgate.netnih.gov These precursors can then undergo rapid radiofluorination under mild conditions.

A hypothetical pathway to an ¹⁸F-labeled analog of this compound could involve an initial conversion to a boronic ester via iridium-catalyzed C-H borylation, followed by a copper-mediated radiofluorination reaction.

Hypothetical Reaction Scheme: Synthesis of an ¹⁸F-labeled Analog

Step 1: Borylation of this compound to create a pinacol (B44631) boronate precursor. Step 2: Copper-mediated nucleophilic radiofluorination with [¹⁸F]fluoride to yield the final ¹⁸F-labeled product.

The following table summarizes modern methods for the ¹⁸F-labeling of aromatic compounds, which could be applied to derivatives of this compound.

| Labeling Strategy | Precursor Type | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Electron-deficient aryl halides or sulfonates (activated by -NO₂, -CN, etc.) | Direct displacement of a leaving group. Requires strong activation of the aromatic ring. | nih.gov |

| Copper-Mediated Radiofluorination | Aryl boronic acids or esters | Versatile and tolerant of many functional groups. Allows labeling of non-activated rings. | nih.gov |

| Radiofluorination of Diaryliodonium Salts | Diaryliodonium salts ([Ar₂I]⁺X⁻) | High reactivity, enabling labeling of electron-rich and electron-neutral rings under mild conditions. | nih.gov |

| Radiofluorination of Triarylsulfonium Salts | Triarylsulfonium salts ([Ar₃S]⁺X⁻) | Applicable to non-activated and deactivated aryl rings. Good functional group tolerance. | researchgate.net |

| Electrophilic Fluorination | Organometallics (e.g., arylstannanes) or activated aromatic rings | Uses electrophilic [¹⁸F]F₂ or [¹⁸F]CH₃COOF. Often results in low specific activity and regioselectivity issues. | researchgate.net |

Computational Chemistry Studies on 1 Chloro 2 Chlorodifluoromethyl Benzene and Its Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction dynamics.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This process involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining reaction rates.

For a hypothetical reaction involving 1-chloro-2-(chlorodifluoromethyl)benzene (B43975), such as nucleophilic aromatic substitution, DFT would be employed to model the step-by-step pathway. This would involve calculating the energies of intermediates and transition states, providing a detailed energy profile of the reaction. For instance, the reaction pathway for CO oxidation on a Pt-NiO interface has been elucidated using DFT, showing an activation energy barrier of +0.37 eV at the rate-determining step. researchgate.net Such calculations provide insights into the feasibility and kinetics of a proposed reaction.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction This table is illustrative and does not represent actual data for this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -20.3 |

Substituents on an aromatic ring significantly influence its reactivity towards electrophilic or nucleophilic attack. The chloro and chlorodifluoromethyl groups in this compound are both electron-withdrawing, which generally deactivates the benzene (B151609) ring towards electrophilic substitution. libretexts.orgucalgary.ca DFT studies can quantify these effects.

The electron-withdrawing nature of the -CF3 group, for example, deactivates the benzene ring and directs incoming electrophiles to the meta position. ucalgary.ca Conversely, electron-donating groups activate the ring, making the reaction faster than with unsubstituted benzene. libretexts.org DFT calculations can model how these substituents alter the electron density distribution in the ring, thereby affecting the stability of reaction intermediates and transition states. For example, studies on benzene's interaction with chloro- and fluoromethanes show that halogen substitution increases attractive electrostatic and dispersion interactions. researchgate.net

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond in the gas phase. DFT is a common method for calculating BDEs, providing insights into the strength of chemical bonds and the stability of molecules. beilstein-journals.orgmdpi.com For this compound, DFT could be used to calculate the BDEs of the C-Cl, C-C, and C-F bonds.

These calculations would involve optimizing the geometry of the parent molecule and the resulting radicals after bond cleavage, and then computing their respective energies. The BDE is the energy difference between the products (radicals) and the reactant (parent molecule). Such data is crucial for understanding thermal decomposition pathways and radical reaction mechanisms.

Table 2: Representative Bond Dissociation Energies (BDEs) for Related Bonds These are general values and not specific calculations for this compound.

| Bond | Typical BDE (kJ/mol) |

|---|---|

| C6H5-Cl | 397 |

| C6H5-CF3 | 452 |

| CF3-Cl | 358 |

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgchemistryviews.org

DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. uchile.cl

Fukui functions are another tool derived from DFT that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. nih.govresearchgate.net By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint which atoms are most susceptible to attack. For an electrophilic attack, the reaction is most likely to occur where the HOMO electron density is largest. uchile.cl

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the behavior of molecules in solution and their interactions with their environment.

MD simulations can provide detailed insights into how solvent molecules arrange themselves around a solute and how they influence its conformation and dynamics. For a compound like this compound, MD simulations could be used to study its behavior in various solvents.

These simulations would model the intermolecular forces between the solute and solvent molecules, including van der Waals forces, electrostatic interactions, and, if applicable, hydrogen bonding. Studies on halogenated benzene probes in co-solvent MD simulations have shown their utility in identifying halogen-bonding interaction sites in proteins. nih.gov Similarly, simulations of polyvinylidene fluoride (B91410) (a fluorinated polymer) in supercritical carbon dioxide have revealed that intermolecular interactions are governed by a combination of van der Waals and electrostatic forces. mdpi.com Such simulations can predict properties like solubility and partitioning behavior, which are crucial in many chemical processes.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Chloroform |

| Anisole |

| Nitrotoluene |

| Toluene |

| Polyvinylidene fluoride |

Conformational Analysis and Isomerism

The conformational preferences and isomerism of this compound are dictated by the interplay of steric and electronic effects arising from the substituents on the benzene ring. The chlorodifluoromethyl (-CF2Cl) group, in particular, plays a significant role in determining the molecule's three-dimensional structure and potential for rotational isomerism.

Conformational Analysis:

The rotation of the -CF2Cl group around the C-C bond connecting it to the benzene ring is a key conformational process. This rotation is subject to an energy barrier, influenced by the interactions between the chlorodifluoromethyl group and the adjacent chlorine atom. Computational studies on similar 2-substituted benzotrifluorides can provide insights into the conformational behavior of this compound. For instance, studies on 2-trifluoromethylbenzaldehyde have shown that planar conformations are often favored, with the relative stability of cis and trans conformers depending on the solvent environment. rsc.org In the case of this compound, the presence of a chlorine atom instead of a hydrogen atom on the difluoromethyl group introduces additional steric and electrostatic interactions that would likely influence the rotational barrier and the preferred dihedral angle.

The barrier to rotation for substituents on a benzene ring can be influenced by the nature of the substituent and its neighbors. nih.govresearchgate.net For the -CF2Cl group, the rotational barrier would be expected to be influenced by the size of the chlorine and fluorine atoms and their interactions with the ortho-chloro substituent. It is plausible that the molecule adopts a staggered conformation to minimize these steric clashes.

Isomerism:

Beyond rotational isomerism, this compound can exist as different positional isomers, where the chloro and chlorodifluoromethyl groups are located at different positions on the benzene ring. For a disubstituted benzene, three positional isomers are possible: ortho (1,2-), meta (1,3-), and para (1,4-). The specific subject of this article is the ortho isomer.

The introduction of a third substituent onto the this compound ring would lead to the formation of multiple new positional isomers. The number of possible isomers depends on the position of the initial substituents. For a 1,2-disubstituted benzene, subsequent substitution can occur at the 3, 4, 5, or 6 positions, leading to several potential products. libretexts.orgyoutube.com

| Isomer Type | Description | Relevance to this compound |

| Positional Isomers | Compounds with the same molecular formula but different substituent positions on the benzene ring. | This compound is the ortho isomer. Meta (1,3-) and para (1,4-) isomers also exist. |

| Rotational Isomers (Conformers) | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | Arise from the rotation of the -CF2Cl group relative to the benzene ring. The energy barriers and stable conformations can be predicted using computational methods. |

Theoretical Studies of Reaction Mechanisms

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers. For this compound, computational approaches can predict its reactivity in various chemical transformations.

Given the structure of this compound, a key area of interest is its susceptibility to nucleophilic aromatic substitution (SNAr) and reactions involving the chlorodifluoromethyl group. The chlorine atom on the benzene ring and the chlorine atom on the methyl group present two potential sites for nucleophilic attack.

Theoretical calculations can determine the activation energies for these competing pathways. The electron-withdrawing nature of the chlorodifluoromethyl group is expected to activate the benzene ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. However, the existing chlorine substituent at the 2-position already occupies one of these activated sites.

A plausible reaction mechanism that can be studied computationally is the hydrolysis of the -CF2Cl group. This would likely proceed through a series of nucleophilic substitution steps, ultimately leading to the formation of a carboxylic acid group. Theoretical modeling can help to identify the intermediates and transition states in this multi-step process.

| Reaction Type | Predicted Reactivity | Computational Insights |

| Nucleophilic Aromatic Substitution | The electron-withdrawing -CF2Cl group may activate the ring for SNAr reactions. | Calculation of activation barriers for nucleophilic attack at different positions on the ring. |

| Hydrolysis of -CF2Cl group | The C-Cl and C-F bonds in the chlorodifluoromethyl group can undergo hydrolysis under certain conditions. | Modeling of stepwise hydrolysis, including the formation of gem-diol intermediates. |

| Radical Reactions | The C-Cl bond can be susceptible to homolytic cleavage under photochemical or radical-initiated conditions. nih.gov | Calculation of bond dissociation energies to predict the most likely site of radical formation. |

Computational Approaches for Environmental Transformation Pathways

The environmental fate of this compound is a critical aspect that can be effectively investigated using computational methods. These studies focus on predicting the pathways and products of its degradation under various environmental conditions, such as in the presence of water (hydrolysis) and sunlight (photolysis).

Computational models can simulate the degradation of this compound and identify the likely transformation products. This is particularly important for understanding the persistence and potential toxicity of the compound and its degradation intermediates in the environment.

Hydrolysis:

The hydrolysis of the chlorodifluoromethyl group is a probable degradation pathway. Computational studies can model the reaction with water molecules, predicting the reaction rates and the structures of intermediates. The hydrolysis would likely proceed in a stepwise manner, with the chlorine atom being substituted first, followed by the fluorine atoms, to ultimately form 2-chlorobenzoic acid.

Photolysis:

Direct photolysis, where the molecule absorbs light and undergoes a chemical reaction, is another important environmental transformation pathway. For aromatic compounds, this often involves the cleavage of bonds or reactions with photochemically generated reactive species.

Computational chemistry can be used to calculate the absorption spectrum of this compound to determine if it absorbs light in the environmentally relevant UV range. Furthermore, theoretical models can predict the bond dissociation energies upon electronic excitation, indicating which bonds are most likely to break. The C-Cl bond is generally weaker than the C-F bond, suggesting that photolytic cleavage of the C-Cl bond in the chlorodifluoromethyl group might be a primary degradation step, leading to the formation of a difluoromethyl radical species.

| Degradation Pathway | Predicted Intermediates | Final Products (Predicted) |

| Hydrolysis | 2-(chlorodifluoromethyl)phenol, 2-(difluoromethyl)phenol, 2-chlorobenzaldehyde | 2-Chlorobenzoic acid |

| Photolysis | 2-chloro-1-(difluoromethyl)phenyl radical, 2-chlorophenyl radical | 2-Chlorophenol, 2-chlorobenzoic acid |

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In the case of 1-Chloro-2-(chlorodifluoromethyl)benzene (B43975), the aromatic region of the ¹H NMR spectrum is of primary interest. The four protons on the benzene (B151609) ring are chemically non-equivalent due to the ortho-substitution pattern, which is expected to result in four distinct signals. youtube.com

The electron-withdrawing nature of the chlorine atom and the chlorodifluoromethyl group would deshield the aromatic protons, causing their signals to appear in the typical aromatic region, generally between δ 7.0 and 8.0 ppm. wisc.edu The splitting pattern of these signals is governed by spin-spin coupling with neighboring protons. Ortho coupling (³JHH) is typically in the range of 7-10 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz. wisc.edu Each proton on the ring will exhibit coupling to its ortho and meta neighbors, leading to complex multiplets, likely doublet of doublets or triplet of doublets. wisc.edu For instance, in the analogous compound o-isopropylaniline, the aromatic protons appear as complex multiplets, including doublets of doublets and triplets of doublets, reflecting these coupling interactions. wisc.edu

Table 1: Predicted ¹H NMR Data for the Aromatic Region of this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.6-7.8 | dd | ³J ≈ 7-9, ⁴J ≈ 2-3 |

| H-4 | ~7.3-7.5 | t or td | ³J ≈ 7-9 |

| H-5 | ~7.3-7.5 | t or td | ³J ≈ 7-9 |

| H-6 | ~7.5-7.7 | d or dd | ³J ≈ 7-9, ⁴J ≈ 2-3 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the aromatic region (typically δ 120-150 ppm) corresponding to the six unique carbon atoms of the benzene ring. libretexts.org The carbon atom attached to the chlorine (C-1) and the carbon atom bonded to the chlorodifluoromethyl group (C-2) are expected to be significantly influenced by the electronegativity of these substituents.

The C-1 signal will be shifted downfield due to the deshielding effect of the chlorine atom. The C-2 signal will also be downfield and is expected to appear as a triplet due to coupling with the two fluorine atoms of the chlorodifluoromethyl group (¹JCF). The carbon of the chlorodifluoromethyl group itself will also be a prominent feature, likely appearing as a triplet with a large C-F coupling constant. In the related compound 1-chloro-2-(trifluoromethyl)benzene, the trifluoromethyl carbon signal appears as a quartet due to coupling with three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~130-135 | s |

| C-2 | ~130-135 | t |

| C-3 | ~125-130 | s |

| C-4 | ~128-132 | s |

| C-5 | ~128-132 | s |

| C-6 | ~125-130 | s |

| -CF₂Cl | ~120-130 | t |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from analogous compounds. 's' denotes a singlet and 't' denotes a triplet. Actual experimental values may vary.

¹⁹F NMR Spectroscopic Analysis for Fluorine-Containing Compounds

Fluorine-19 (¹⁹F) NMR is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the two fluorine atoms in the chlorodifluoromethyl group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.

The chemical shift of this signal will be influenced by the electronic environment created by the chlorine atom and the benzene ring. This signal is expected to be a singlet as there are no other fluorine atoms in the molecule to cause splitting.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals of this compound. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene ring. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals in the aromatic region.

Mass Spectrometry

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. researchgate.net For this compound (C₇H₄Cl₂F₂), the exact mass can be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, which is a distinctive signature for dichlorinated compounds.

For the analogous compound, 1-chloro-2-(trifluoromethyl)benzene, the molecular weight is 180.555 g/mol . nist.gov HRMS would be able to confirm the elemental composition of this compound by providing a mass measurement with high accuracy, distinguishing it from other compounds with the same nominal mass.

Chromatographic Methods

Chromatography is fundamental to the analysis of this compound, enabling its separation from reactants, solvents, and byproducts. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This technique utilizes columns packed with smaller sub-2 µm particles, which operate at higher pressures to achieve superior separation efficiency.

While specific UPLC methods for this compound are not extensively detailed in the literature, the principles of reversed-phase chromatography used for other halogenated benzene derivatives are directly applicable. chromforum.orgresearchgate.net For instance, a UPLC system equipped with a C18 or a Phenyl-Hexyl column would be effective in separating this compound from structurally similar impurities. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water. researchgate.netresearchgate.net The addition of modifiers like trifluoroacetic acid can sometimes improve peak shape for certain aromatic compounds. researchgate.net

The primary application of UPLC in this context would be for purity assessment and the identification of trace-level contaminants in the final product. When coupled with mass spectrometry (UPLC-MS), it provides a powerful tool for the definitive identification of byproducts formed during synthesis. nih.gov The high sensitivity of UPLC is particularly advantageous for detecting and quantifying impurities at very low concentrations. nih.gov

Table 1: Hypothetical UPLC Parameters for Purity Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Instrument | UPLC System with UV or MS Detector | High-resolution separation and detection |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Reversed-phase separation based on hydrophobicity |

| Mobile Phase A | Water | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase |

| Gradient | 5% to 95% B over 5 minutes | To elute compounds with varying polarities |

| Flow Rate | 0.6 mL/min | Optimized for small particle columns |

| Column Temp. | 40 °C | To ensure reproducible retention times |

| Detection | UV at 254 nm or Mass Spectrometry (MS) | To quantify the analyte and identify impurities |

Gas Chromatography (GC) for Yield Determination

Gas Chromatography (GC) is the premier technique for the analysis and quantification of volatile and thermally stable compounds like this compound. nist.govnist.gov It is the standard method for determining the yield of a chemical reaction by quantifying the amount of product formed relative to the starting materials.

In a typical GC analysis for yield determination, a sample of the crude reaction mixture is injected into the instrument. The components are vaporized and separated as they travel through a long, thin capillary column. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic identifier for that compound under specific GC conditions. youtube.com A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its high sensitivity and wide linear range.

To accurately determine the reaction yield, an internal standard (a known amount of a non-reactive compound) is added to the reaction mixture before analysis. The peak areas of the product and the internal standard are measured from the resulting chromatogram. By comparing the peak area of the product to that of the known amount of the internal standard, the exact quantity of the product can be calculated, thus allowing for a precise determination of the reaction yield. youtube.com This method is highly effective for monitoring reaction progress and optimizing conditions to maximize product formation. researchgate.net

Table 2: Example of GC Data for Yield Calculation

| Compound | Retention Time (min) | Peak Area | Concentration (Calculated) |

|---|---|---|---|

| Internal Standard | 5.2 | 45,000 | 0.100 M (Known) |

| This compound | 8.7 | 76,500 | 0.170 M |

X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of a molecule's structure, including detailed information on bond lengths, bond angles, and torsional angles. mdpi.com The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with very high precision. brynmawr.edu

While a specific crystal structure for this compound has not been reported in the searched literature, SCXRD would be the ultimate technique to confirm its solid-state conformation. Such an analysis would reveal the precise orientation of the chloro and chlorodifluoromethyl substituents relative to the benzene ring and to each other. It would also provide insight into the intermolecular interactions, such as halogen bonding or π–π stacking, that govern the packing of the molecules in the crystal lattice. mdpi.comesrf.fr The final refined structure is typically evaluated by its R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit. brynmawr.edu

Table 3: Representative Crystallographic Data Obtainable from SCXRD

| Parameter | Example Data | Description |

|---|---|---|

| Chemical Formula | C₇H₄Cl₂F₂ | The elemental composition of the molecule. |

| Formula Weight | 209.01 | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The geometric category of the crystal lattice. |

| Space Group | P2₁/c | The symmetry elements present in the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å | The lengths of the unit cell edges. |

| α = 90°, β = 95°, γ = 90° | The angles between the unit cell edges. | |

| Volume | 845 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Final R-Factor (R1) | < 0.05 | A measure of the quality of the structural model. |

Synthetic Applications in Organic Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

1-Chloro-2-(chlorodifluoromethyl)benzene (B43975) serves as a crucial intermediate in the construction of intricate molecular architectures. The chlorodifluoromethyl (-CF₂Cl) group, once considered a synthetic challenge, is now recognized as a versatile functional handle. nih.govresearchgate.net Its presence allows for a variety of chemical transformations, enabling chemists to build upon the benzene (B151609) scaffold and introduce further complexity.

Research has demonstrated that the -CF₂Cl group can act as a "difluorinated linchpin," facilitating post-functionalization reactions. nih.govnih.gov This allows for the strategic diversification of aromatic scaffolds, leading to the generation of a wide range of complex organic molecules that would be difficult to access through other synthetic routes. The compound's utility is particularly noted in the preparation of electron-rich difluoromethylated (hetero)arenes, a class of compounds that has traditionally been challenging to synthesize. nih.govresearchgate.net

Building Block for Pharmaceuticals and Agrochemicals

The unique physicochemical properties imparted by fluorine atoms have made fluorinated compounds ubiquitous in the pharmaceutical and agrochemical industries. ccspublishing.org.cn this compound is a valuable starting material for the synthesis of such bioactive molecules. The incorporation of fluorinated groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ccspublishing.org.cn

While specific commercial products derived directly from this compound are not extensively documented in publicly available literature, the broader class of chlorodifluoromethylated and difluoromethylated aromatic compounds are key components in numerous agrochemicals, including fungicides and herbicides. ccspublishing.org.cn The difluoromethyl group, in particular, is a recognized pharmacophore in medicinal chemistry, and its introduction via precursors like this compound is a key strategy in drug discovery. nih.gov For instance, the difluoromethyl pyrazole (B372694) carboxamide moiety is a critical component in several modern fungicides. ccspublishing.org.cn

Introduction of Fluorinated Moieties

One of the most significant applications of this compound is as a precursor for the introduction of valuable fluorinated groups, namely the difluoromethyl (CF₂H) and, potentially, the trifluoromethyl (CF₃) moieties.

Role as a Precursor for Difluoromethyl (CF₂H) and Trifluoromethyl (CF₃) Groups

The chlorodifluoromethyl group can be readily transformed into the difluoromethyl group through reduction. This conversion is of paramount importance as the CF₂H group is a highly sought-after motif in medicinal chemistry. The reduction of the -CF₂Cl group provides a direct and efficient route to difluoromethylated aromatic compounds.

While the direct conversion of the -CF₂Cl group to a -CF₃ group is less commonly reported, the chemistry of fluorination reactions suggests that under specific conditions, such a transformation could be feasible, further expanding the synthetic utility of this starting material.

Applications in Medicinal Chemistry Motifs

The this compound scaffold and the resulting difluoromethylated derivatives are attractive motifs in medicinal chemistry. The presence of the difluoromethyl group can significantly influence a drug candidate's properties. For example, it can act as a lipophilic hydrogen bond donor, enhancing binding interactions with protein targets. nih.govresearchgate.net This property is particularly valuable in the design of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where specific hydrogen bonding interactions are often crucial for activity. mdpi.comnih.gov The synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals, can be achieved using difluoromethylated building blocks derived from this compound. nih.gov

Bioisosteric Replacements (e.g., CF₂H as isostere for OH/CH₂OH)

A key strategy in modern drug design is the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve the pharmacokinetic or pharmacodynamic profile of a compound. The difluoromethyl (CF₂H) group is widely recognized as a bioisostere for the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups. nih.govresearchgate.net

The CF₂H group can mimic the hydrogen-bond donating ability of a hydroxyl group but with increased lipophilicity, which can lead to improved cell membrane permeability. nih.govresearchgate.net This bioisosteric replacement can also enhance metabolic stability, as the C-F bond is significantly stronger than a C-H or C-O bond, making the molecule less susceptible to metabolic degradation. The table below summarizes the comparison of key properties between the CF₂H group and the functional groups it often replaces.

| Functional Group | Hydrogen Bond Donor | Lipophilicity (logP contribution) | Metabolic Stability |

|---|---|---|---|

| -OH | Yes | Low | Often labile |

| -CH₂OH | Yes | Low | Often labile |

| -CF₂H | Yes | Moderate | High |

Reagent for Specific Chemical Transformations

Beyond its role as a building block, this compound can participate in a variety of specific chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the chlorine atom on the benzene ring can participate in these reactions, the chlorodifluoromethyl group also offers unique reactivity.

The chlorine atom on the aromatic ring can be a substrate for various cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The reactivity of the aryl chloride in these reactions allows for the facile introduction of a wide range of substituents, further highlighting the versatility of this compound as a synthetic intermediate. The presence of the electron-withdrawing chlorodifluoromethyl group can influence the reactivity of the aryl chloride in these transformations.

Difluoromethylene Transfer Reactions

The chlorodifluoromethyl group in this compound theoretically allows for its use as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate sought after for the synthesis of gem-difluorinated compounds. The transfer of a difluoromethylene unit to various substrates is a powerful tool in medicinal and materials chemistry due to the unique properties conferred by the C-F bond.

However, a thorough review of available scientific literature indicates a significant lack of specific, documented examples of this compound being directly employed as a difluoromethylene transfer agent. While the generation of difluorocarbene from various other precursors is a well-established field of study, the application of this particular compound for this purpose is not prominently featured in published research. General methods for generating difluorocarbene often involve the use of reagents like (bromodifluoromethyl)phosphonates or trimethyl(trifluoromethyl)silane under specific catalytic conditions.

The proposed mechanism for the generation of difluorocarbene from a compound like this compound would likely involve the abstraction of the chlorine atom from the chlorodifluoromethyl group by a suitable reducing agent or catalyst, followed by the elimination of a chloride ion to yield the free carbene. This reactive species could then, in principle, be trapped by various nucleophiles, such as alkenes, alkynes, or heteroatoms.

Despite the theoretical potential, the absence of concrete research data, including reaction conditions, substrate scope, and yields specifically for difluoromethylene transfer reactions originating from this compound, prevents a detailed discussion and the creation of data tables on this topic. The scientific community has largely focused on other, more efficient and versatile precursors for the generation and transfer of difluoromethylene.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely prioritize the development of more environmentally benign and efficient methods for the synthesis of 1-Chloro-2-(chlorodifluoromethyl)benzene (B43975) and related structures. Traditional fluorination and chlorination methods often rely on harsh reagents and conditions, but emerging strategies offer greener alternatives. numberanalytics.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions. mdpi.com Future work could adapt existing methods for the radical chlorodifluoromethylation of arenes, which currently use reagents like chlorodifluoroacetic anhydride (B1165640) and a photocatalyst such as Ru(bpy)₃²⁺, to achieve higher selectivity and efficiency for dichlorinated substrates. nih.govnih.gov The development of photocatalytic systems that can perform selective C-H chlorination on a (chlorodifluoromethyl)benzene (B1584488) precursor would be a significant advancement.

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to traditional redox chemistry by replacing chemical oxidants and reductants with electricity. numberanalytics.comnumberanalytics.comacs.org Anodic fluorination and chlorination techniques could be explored to synthesize the target compound from appropriate precursors. numberanalytics.com For instance, developing an electrophotochemical approach, which combines light and electricity, could enable the use of inexpensive and abundant feedstocks as sources for the required functional groups under catalyst- and oxidant-free conditions. nih.gov

Biocatalysis: The use of enzymes for selective synthesis represents a frontier in green chemistry. numberanalytics.comnumberanalytics.com While challenging, the discovery or engineering of enzymes like cytochrome P450s or specific halogenases could enable the regioselective chlorination of (chlorodifluoromethyl)benzene. nih.gov Research into fluorinases, which catalyze the formation of C-F bonds, could also inspire novel biocatalytic pathways for constructing the –CF2Cl group. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precursors/Reagents |

|---|---|---|---|

| Photocatalysis | Mild reaction conditions (ambient temperature, visible light), high functional group tolerance, generation of radical intermediates for unique reactivity. nih.govrsc.org | Achieving high regioselectivity on a disubstituted ring, catalyst stability and cost, scalability of photochemical reactors. | (Chlorodifluoromethyl)benzene, Chlorodifluoroacetic anhydride, N-chlorosuccinimide (NCS). nih.gov |

| Electrochemical Synthesis | Avoids stoichiometric chemical oxidants/reductants, potential for high selectivity via potential control, scalability. acs.orgwikipedia.org | Electrode passivation, low nucleophilicity of fluoride (B91410) ions, electrolyte/solvent compatibility. acs.org | 2-Chlorotoluene (for CF₂Cl introduction), (Chlorodifluoromethyl)benzene (for chlorination). |

| Biocatalysis | Exceptional selectivity (regio-, stereo-, enantio-), operates in aqueous media under mild conditions, environmentally friendly. numberanalytics.comnih.gov | Enzyme discovery and engineering for non-natural substrates, enzyme stability and activity, low reaction throughput. | (Chlorodifluoromethyl)benzene, engineered halogenase/P450 enzymes, chloride/fluoride sources. nih.gov |

Exploration of New Reactivity Modes and Catalytic Systems

The –CF2Cl group is not merely a stable substituent but a reactive center for further molecular diversification. Future research will undoubtedly focus on unlocking new transformations of this moiety. The electrophilic nature of the chlorodifluoromethyl radical (•CF2Cl) makes it a valuable tool for accessing electron-rich difluoromethylated arenes, which are otherwise difficult to synthesize. researchgate.netnih.gov

Key areas for future exploration include:

Catalytic C-Cl Bond Functionalization: Developing novel transition-metal catalytic systems (e.g., based on Palladium, Nickel, or Copper) for the cross-coupling of the C-Cl bond within the –CF2Cl group. This would enable the introduction of a wide range of substituents (aryl, alkyl, cyano, etc.), transforming this compound into a versatile building block.